molecular formula C9H6ClN3O2 B2581702 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 1060795-62-1

3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B2581702
CAS No.: 1060795-62-1
M. Wt: 223.62
InChI Key: SRICZEBOHJZEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid: is an organic compound that features a benzoic acid core substituted with a chlorine atom and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 4-amino-1,2,4-triazole.

    Reaction: The 3-chlorobenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling: The activated 3-chlorobenzoic acid is then coupled with 4-amino-1,2,4-triazole under reflux conditions in a suitable solvent like dichloromethane or dimethylformamide (DMF).

    Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-triazol-4-yl)benzoic acid
  • 3,5-bis(4H-1,2,4-triazol-4-yl)benzoic acid
  • 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid

Uniqueness

3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a chlorine atom and a triazole ring on the benzoic acid core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical syntheses and applications .

Properties

IUPAC Name

3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRICZEBOHJZEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.